Cas no 7467-14-3 (N,3,4-trimethylbenzene-1-sulfonamide)

N,3,4-trimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N ,3,4-trimethylbenzenesulfonamide
- DTXSID70322185
- 7467-14-3
- NSC-400650
- CS-0235422
- SCHEMBL10154281
- AKOS003858867
- EN300-156521
- Z45527683
- 3,4,N-Trimethyl-benZenesulfonamide
- N,3,4-trimethylbenzenesulfonamide
- N,3,4-trimethylbenzene-1-sulfonamide
- NSC400650
- MFCD06042453
- DS-002025
-
- Inchi: InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3
- InChI Key: ZUFWTWNQQBBLDQ-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC)C
Computed Properties
- Exact Mass: 199.06679
- Monoisotopic Mass: 199.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.154
- Boiling Point: 325.2°C at 760 mmHg
- Flash Point: 150.4°C
- Refractive Index: 1.527
- PSA: 46.17
N,3,4-trimethylbenzene-1-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,3,4-trimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-156521-0.05g |
N,3,4-trimethylbenzene-1-sulfonamide |
7467-14-3 | 95% | 0.05g |
$179.0 | 2023-07-06 | |
Enamine | EN300-156521-5.0g |
N,3,4-trimethylbenzene-1-sulfonamide |
7467-14-3 | 95% | 5.0g |
$2235.0 | 2023-07-06 | |
TRC | B642830-100mg |
N,3,4-trimethylbenzene-1-sulfonamide |
7467-14-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-156521-0.25g |
N,3,4-trimethylbenzene-1-sulfonamide |
7467-14-3 | 95% | 0.25g |
$383.0 | 2023-07-06 | |
Enamine | EN300-156521-0.1g |
N,3,4-trimethylbenzene-1-sulfonamide |
7467-14-3 | 95% | 0.1g |
$268.0 | 2023-07-06 | |
Aaron | AR005VLO-10g |
N,3,4-TRIMETHYLBENZENESULFONAMIDE |
7467-14-3 | 95% | 10g |
$4584.00 | 2023-12-13 | |
Aaron | AR005VLO-500mg |
N,3,4-TRIMETHYLBENZENESULFONAMIDE |
7467-14-3 | 95% | 500mg |
$852.00 | 2025-01-23 | |
A2B Chem LLC | AC73136-5g |
N,3,4-TRIMETHYLBENZENESULFONAMIDE |
7467-14-3 | 95% | 5g |
$2388.00 | 2024-04-19 | |
A2B Chem LLC | AC73136-50mg |
N,3,4-TRIMETHYLBENZENESULFONAMIDE |
7467-14-3 | 95% | 50mg |
$224.00 | 2024-04-19 | |
A2B Chem LLC | AC73136-250mg |
N,3,4-TRIMETHYLBENZENESULFONAMIDE |
7467-14-3 | 95% | 250mg |
$439.00 | 2024-04-19 |
N,3,4-trimethylbenzene-1-sulfonamide Related Literature
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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4. Book reviews
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on N,3,4-trimethylbenzene-1-sulfonamide
N,3,4-Trimethylbenzene-1-Sulfonamide: A Comprehensive Overview
N,3,4-Trimethylbenzene-1-sulfonamide, identified by the CAS registry number 7467-14-3, is a compound of significant interest in the fields of organic chemistry and materials science. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring substituted with three methyl groups at positions 3 and 4, and a sulfonamide group at position 1. This configuration imparts distinctive electronic and steric characteristics to the compound.
The synthesis of N,3,4-trimethylbenzene-1-sulfonamide typically involves multi-step reactions, often starting from benzene derivatives and incorporating methyl groups through alkylation or methylation processes. The sulfonamide group is introduced via nucleophilic substitution or coupling reactions with appropriate sulfonyl chlorides or other sulfonylating agents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and enhancing purity.
Research into the physical properties of N,3,4-trimethylbenzene-1-sulfonamide has revealed its stability under various conditions. The compound exhibits a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its thermal stability makes it suitable for applications requiring high-temperature performance, such as in polymer additives or high-performance materials.
The chemical reactivity of N,3,4-trimethylbenzene-1-sulfonamide is influenced by the electron-donating methyl groups and the electron-withdrawing sulfonamide moiety. These substituents create a balance between activating and deactivating effects on the aromatic ring, making the compound versatile for further functionalization. Recent studies have explored its use as an intermediate in the synthesis of bioactive molecules, where its reactivity facilitates the incorporation of diverse functional groups.
In terms of applications, N,3,4-trimethylbenzene-1-sulfonamide has found utility in the pharmaceutical industry as a building block for drug candidates. Its ability to act as a bioisostere or a scaffold for medicinal chemistry has been highlighted in several research papers. Additionally, its role as a catalyst in certain organic transformations has been investigated, showcasing its potential in green chemistry practices.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure of N,3,4-trimethylbenzene-1-sulfonamide. Quantum mechanical calculations have revealed its frontier molecular orbitals and reactivity patterns, aiding in the design of more efficient synthetic routes and predictive modeling for new materials.
The environmental impact of N,3,4-trimethylbenzene-1-sulfonamide is another area of active research. Studies are underway to assess its biodegradability and toxicity profiles under different environmental conditions. Understanding these aspects is crucial for ensuring sustainable practices in its production and application.
In conclusion, N,3,4-trimethylbenzene-1-sulfonamide (CAS No. 7467-14-3) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and recent research advancements underscore its potential to contribute significantly to future innovations in materials science and pharmaceutical development.
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